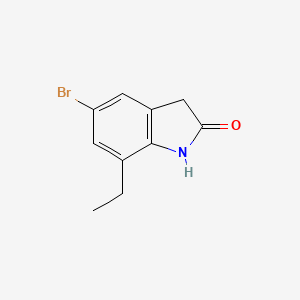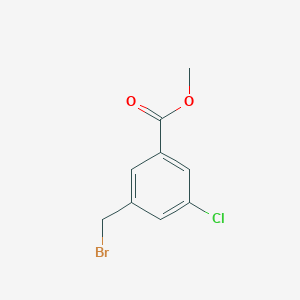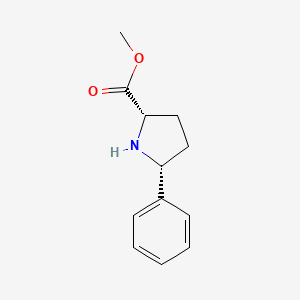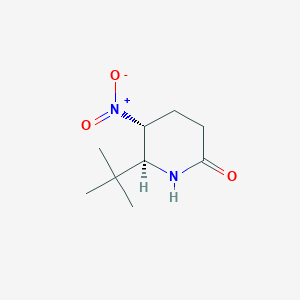
6-Tert-butyl-5-nitropiperidin-2-one, trans
Descripción general
Descripción
“6-Tert-butyl-5-nitropiperidin-2-one, trans” is a chemical compound with the CAS Number: 153186-66-4 . It has a molecular weight of 200.24 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2O3/c1-9(2,3)8-6(11(13)14)4-5-7(12)10-8/h6,8H,4-5H2,1-3H3, (H,10,12)/t6-,8-/m1/s1 . This indicates the presence of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 200.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Environmental Impact
Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with various nitropiperidinones, highlights their widespread use in industrial applications to retard oxidative reactions and enhance product shelf life. Environmental studies reveal the detection of SPAs in different matrices, indicating their broad environmental dispersion and potential human exposure routes. The need for future studies to develop SPAs with lower toxicity and environmental impact is emphasized (Liu & Mabury, 2020).
Applications in Fuel and Energy
In the energy sector, the purification of fuel additives like Methyl Tert-butyl Ether (MTBE) using polymer membranes is an area of significant research. The review on pervaporation techniques for MTBE separation from methanol highlights the efficiency of various polymer membranes, contributing to improved fuel performance and reduced emissions (Pulyalina et al., 2020).
Bioactive Compounds and Health Applications
The exploration of natural sources and bioactivities of 2,4-Di-Tert-Butylphenol and its analogs underscores the significance of such compounds in various organisms. The review discusses their roles as major components of essential oils and their potent toxicity against a wide range of organisms, suggesting a natural protective mechanism and potential applications in health-related fields (Zhao et al., 2020).
Pollutant Degradation
Studies on the decomposition of pollutants like Methyl Tert-Butyl Ether (MTBE) through cold plasma reactors demonstrate the application of advanced technologies in environmental remediation. This method shows promise in converting MTBE into less harmful compounds, showcasing the potential of plasma reactors in tackling environmental pollution (Hsieh et al., 2011).
Propiedades
IUPAC Name |
(5R,6S)-6-tert-butyl-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)8-6(11(13)14)4-5-7(12)10-8/h6,8H,4-5H2,1-3H3,(H,10,12)/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHXXIHQSVQFK-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate(2:1)](/img/structure/B3242640.png)
![5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione](/img/structure/B3242654.png)
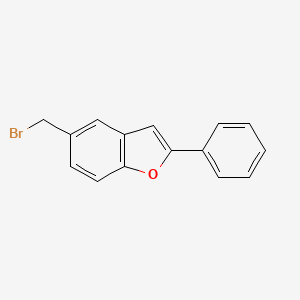
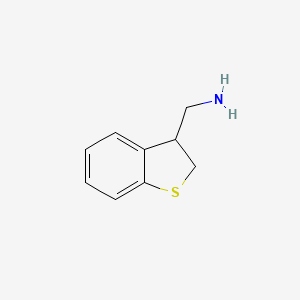
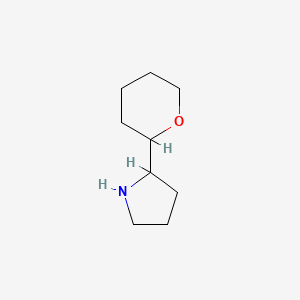
![[(2-Bromoethoxy)methyl]cyclopentane](/img/structure/B3242680.png)
![[(3-Nitrophenyl)methyl]triphenylphosphanium bromide](/img/structure/B3242684.png)


![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B3242699.png)

